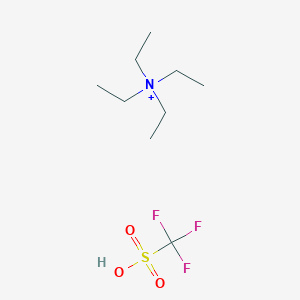![molecular formula C64H88N2O5S4 B12055750 (3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate CAS No. 1131580-96-5](/img/structure/B12055750.png)
(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver ionophore VII is a synthetic compound known for its ability to selectively bind and transport silver ions across cell membranes. This property makes it valuable in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to interact specifically with silver ions, facilitating their detection and quantification in various samples.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver ionophore VII involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2’-bithiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (3α,5β,12α)-3-hydroxy-12-[(2-[(diphenylamino)thioxomethyl]thio)acetyl]oxy-N,N-dioctyl-cholan-24-amide under controlled conditions to yield Silver ionophore VII .
Industrial Production Methods
Industrial production of Silver ionophore VII typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Silver ionophore VII undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Silver ionophore VII into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Silver ionophore VII may yield oxidized derivatives with altered binding properties, while reduction can produce reduced forms with different reactivity.
科学研究应用
Silver ionophore VII has a wide range of scientific research applications, including:
Biology: Employed in studies involving the transport of silver ions across biological membranes, aiding in the understanding of ion transport mechanisms.
作用机制
Silver ionophore VII functions by selectively binding to silver ions and facilitating their transport across cell membranes. The compound’s structure allows it to form a complex with silver ions, which can then be transported through the hydrophobic environment of cell membranes. This mechanism is crucial for its applications in ion-selective electrodes and other detection systems .
相似化合物的比较
Similar Compounds
Calcium Ionophore I: Used for the transport of calcium ions.
Lithium Ionophore VIII: Selectively binds and transports lithium ions.
Ionomycin: A calcium ionophore used in biological research.
Nonactin: An ammonium ionophore with antibiotic properties.
Valinomycin: A potassium ionophore used in various applications.
Uniqueness of Silver Ionophore VII
Silver ionophore VII is unique due to its high selectivity for silver ions, which distinguishes it from other ionophores that target different ions. This selectivity makes it particularly valuable for applications requiring precise detection and quantification of silver ions, such as environmental monitoring and medical diagnostics .
属性
CAS 编号 |
1131580-96-5 |
|---|---|
分子式 |
C64H88N2O5S4 |
分子量 |
1093.7 g/mol |
IUPAC 名称 |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-12-[2-(diphenylcarbamothioylsulfanyl)acetyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C64H88N2O5S4/c1-6-8-10-12-14-22-40-65(41-23-15-13-11-9-7-2)59(67)37-30-46(3)52-33-34-53-51-32-31-47-43-50(70-61(69)57-36-35-56(75-57)55-29-24-42-73-55)38-39-63(47,4)54(51)44-58(64(52,53)5)71-60(68)45-74-62(72)66(48-25-18-16-19-26-48)49-27-20-17-21-28-49/h16-21,24-29,35-36,42,46-47,50-54,58H,6-15,22-23,30-34,37-41,43-45H2,1-5H3/t46-,47-,50-,51+,52-,53+,54+,58+,63+,64-/m1/s1 |
InChI 键 |
KKUPIKPCJBDFJI-CHUIGZLYSA-N |
手性 SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
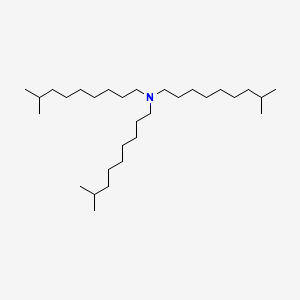
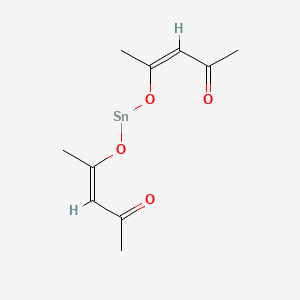
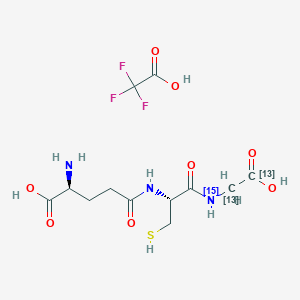

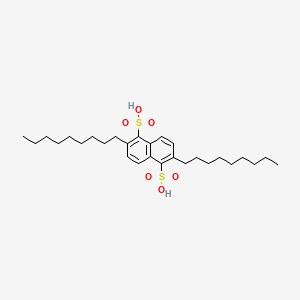
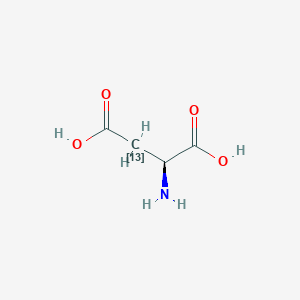
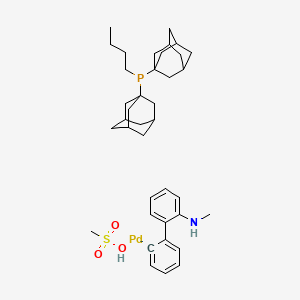
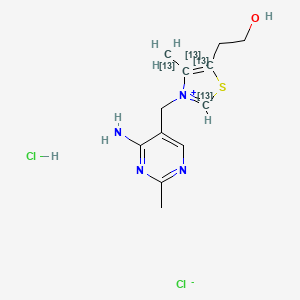
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
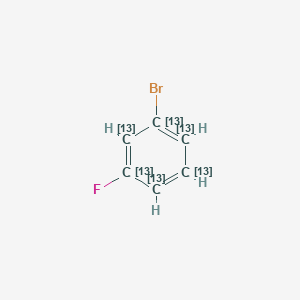
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

